tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers
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Overview
Description
Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, mixture of diastereomers, is a complex organic compound with the molecular formula C14H25NO3. This compound is notable for its unique structure, which includes a decahydroquinoline core, a tert-butyl ester group, and a hydroxyl group. The presence of multiple stereocenters results in a mixture of diastereomers, making it an interesting subject for stereochemical studies and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclohexanone derivative, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent like dichloromethane. The mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality. Additionally, advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to separate and purify the diastereomers.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the quinoline ring or the ester group.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydride (NaH), to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying stereochemistry and its effects on biological activity.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity, is ongoing.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The presence of the hydroxyl and ester groups allows for hydrogen bonding and other interactions that can modulate its activity. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline: A simpler structure lacking the tert-butyl ester and hydroxyl groups.
Decahydroquinoline: Similar core structure but without the tert-butyl ester group.
4-Hydroxyquinoline: Contains a hydroxyl group but lacks the decahydro and tert-butyl ester components.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-9-8-12(16)10-6-4-5-7-11(10)15/h10-12,16H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTDQDGNUROHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1CCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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